Glycyl-L-serylglycyl-L-threonine
Description
Glycyl-L-serylglycyl-L-threonine (molecular formula: C₁₁H₂₀N₄O₇, molecular weight: ~320 g/mol) is a tetrapeptide composed of glycine (Gly), L-serine (Ser), glycine (Gly), and L-threonine (Thr) residues. This sequence confers unique structural and biochemical properties, including hydrogen-bonding capacity (via serine and threonine hydroxyl groups) and flexibility (due to glycine residues).
Properties
CAS No. |
562091-86-5 |
|---|---|
Molecular Formula |
C11H20N4O7 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
(2S,3R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C11H20N4O7/c1-5(17)9(11(21)22)15-8(19)3-13-10(20)6(4-16)14-7(18)2-12/h5-6,9,16-17H,2-4,12H2,1H3,(H,13,20)(H,14,18)(H,15,19)(H,21,22)/t5-,6+,9+/m1/s1 |
InChI Key |
IFTZEUSLYLXCTN-JHEQGTHGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)CN)O |
Origin of Product |
United States |
Preparation Methods
Fmoc-Based Sequential Assembly
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the most widely employed method for synthesizing Gly-L-Ser-Gly-L-Thr. The process begins with anchoring Fmoc-L-threonine to a Wang resin via its C-terminal carboxyl group. Sequential coupling proceeds as follows:
- Deprotection : Piperidine (20% in DMF) removes the Fmoc group from L-threonine.
- Glycine Coupling : Fmoc-glycine is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in DMF, achieving >98% coupling efficiency.
- L-Serine Incorporation : Fmoc-L-serine is coupled under mild acidic conditions (pH 6.5) to minimize β-elimination.
- Final Glycine Residue : Repetition of glycine coupling completes the sequence.
Critical challenges include serine side-chain oxidation and threonine racemization. Sonication-assisted SPPS reduces aggregation, enhancing yields to 85–90%.
Enzymatic and Chemoenzymatic Approaches
Amino Acid Racemase-Mediated Synthesis
A patent by CN103450040A details a racemase-driven method for stereocontrolled synthesis:
- Racemization : L-threonine is treated with amino acid racemase at 30°C, yielding a 1:1 mixture of L- and D-allothreonine.
- Selective Deamination : L-threonine deaminase converts residual L-threonine to batanone acid, leaving D-allothreonine for subsequent esterification.
- Esterification and Cyclization : D-allothreonine is benzoylated, cyclized via sulfur oxychloride, and hydrolyzed to yield enantiopure L-threonine.
This method achieves 94% enantiomeric excess but requires specialized enzyme preparations.
Serine/Threonine Ligation
Salicylaldehyde ester-mediated ligation enables convergent synthesis of complex peptides:
- Segment Preparation : Gly-L-Ser and Gly-L-Thr are synthesized as salicylaldehyde (SAL) esters via Fmoc-SPPS.
- Ligation : Unprotected segments react in pyridine acetate buffer (pH 4.5), forming a native peptide bond at serine/threonine junctions.
- Acidolysis : TFA/H2O removes SAL esters, yielding the tetrapeptide with 95% conversion efficiency.
Solution-Phase Synthesis
Stepwise Carbodiimide Activation
Classical solution-phase synthesis employs DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) for sequential coupling:
- Gly-L-Ser Synthesis : Glycine’s carboxyl group is activated with DCC/NHS, reacting with L-serine’s amine.
- Gly-L-Thr Assembly : The dipeptide Gly-L-Thr is prepared similarly.
- Fragment Coupling : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) links Gly-L-Ser and Gly-L-Thr.
Racemization at serine and threonine residues limits yields to 70–75%, necessitating chromatographic purification.
Analytical Validation and Optimization
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) confirms >98% purity for SPPS-derived product. MALDI-TOF MS validates molecular weight (406.4 Da).
Racemization Control
Marfey’s analysis reveals <0.5% D-isomers when SPPS is conducted at 0°C. In contrast, solution-phase methods exhibit 2–3% racemization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |
|---|---|---|---|---|
| Fmoc-SPPS | 85–90 | ≥98 | Low | High |
| Enzymatic Ligation | 90–94 | 95 | Negligible | Moderate |
| Solution-Phase | 70–75 | 85–90 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-serylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone or aldehyde.
Reduction: The peptide can be reduced to modify its functional groups.
Substitution: Functional groups in the peptide can be substituted with other groups to alter its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used to substitute functional groups in the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in threonine can produce a ketone or aldehyde, while reduction can yield alcohols or amines.
Scientific Research Applications
Glycyl-L-serylglycyl-L-threonine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The peptide is used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: The compound is used in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-serylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Glycyl-L-serylglycyl-L-threonine shares functional groups with other threonine- and serine-containing peptides. Below is a comparative analysis with structurally related compounds:
Notes:
- Flexibility vs. Rigidity : Glycine-rich peptides (e.g., Gly-Ser-Gly-Thr) exhibit greater conformational flexibility compared to proline-containing peptides (e.g., Gly-Pro-Arg-Leu...) .
- Hydrophilicity : Serine and threonine residues enhance water solubility, whereas cysteine or methionine residues (e.g., in L-Cysteinylglycyl-L-alanyl-L-threonyl) introduce hydrophobicity .
- Stereochemical Influence : The L-configuration of threonine in Gly-Ser-Gly-Thr ensures compatibility with biological systems, unlike D-configured analogs (e.g., Glycyl-D-threonine), which show reduced enzyme binding .
Functional and Biochemical Comparisons
- Enzyme Interactions : Threonine aldolase recognizes L-threonine residues in peptides like Gly-Ser-Gly-Thr, facilitating cleavage or modification. This specificity is absent in D-configured analogs .
- X-ray Charge-Density Analysis : Glycyl-L-threonine (dipeptide) exhibits well-defined electron density at bond critical points (BCPs), correlating with stable hydrogen-bond networks. The tetrapeptide Gly-Ser-Gly-Thr likely has enhanced BCP complexity due to additional serine and glycine residues, affecting its reactivity .
- Stereochemical Stability : Absolute stereochemistry assignments (e.g., 1R, 2R, 4S for related compounds) ensure biological activity, as misconfiguration disrupts interactions (e.g., with FDLA conjugates) .
Data Tables
Table 1: Key Physicochemical Properties
| Property | This compound | Glycyl-L-threonine | L-Cysteinylglycyl-L-alanyl-L-threonyl |
|---|---|---|---|
| Molecular Weight | ~320 | 192 | 380.4 |
| Solubility (Water) | High (polar residues) | Moderate | Low (Cys hydrophobicity) |
| Hydrogen Bonds | 4–6 | 2–3 | 3–5 |
Table 2: Enzymatic Susceptibility
| Compound | Threonine Aldolase Activity | Serine Hydroxymethyltransferase Activity | |
|---|---|---|---|
| Gly-Ser-Gly-Thr | High | Moderate | |
| Gly-DL-Threonine | Low | Negligible | |
| Gly-Met-His-Ser-Arg... | Moderate | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
